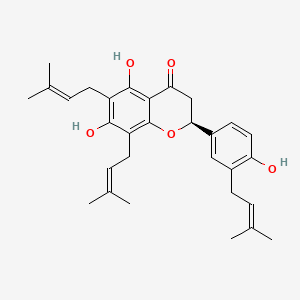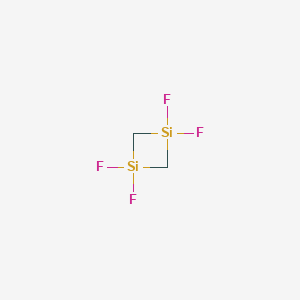
1,10-Dioxa-4,5,6,7-tetrathiacyclododecane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,10-Dioxa-4,5,6,7-tetrathiacyclododecane is a chemical compound with the molecular formula C8H16O2S4 It is a cyclic compound containing oxygen and sulfur atoms within its ring structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,10-Dioxa-4,5,6,7-tetrathiacyclododecane typically involves the cyclization of appropriate precursors containing oxygen and sulfur atoms. One common method involves the reaction of 1,2-ethanedithiol with 1,2-ethanediol in the presence of a suitable catalyst. The reaction conditions often include elevated temperatures and the use of solvents to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for efficiency, yield, and purity. Continuous flow reactors and advanced purification techniques are employed to ensure the consistent production of high-quality compound.
Analyse Chemischer Reaktionen
Types of Reactions
1,10-Dioxa-4,5,6,7-tetrathiacyclododecane undergoes various chemical reactions, including:
Oxidation: The sulfur atoms in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing species.
Substitution: The oxygen and sulfur atoms can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and other reduced sulfur species.
Substitution: Various alkylated or acylated derivatives.
Wissenschaftliche Forschungsanwendungen
1,10-Dioxa-4,5,6,7-tetrathiacyclododecane has several scientific research applications, including:
Chemistry: Used as a ligand in coordination chemistry and as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials and as a component in various industrial processes.
Wirkmechanismus
The mechanism of action of 1,10-Dioxa-4,5,6,7-tetrathiacyclododecane involves its interaction with molecular targets through its oxygen and sulfur atoms. These interactions can lead to the formation of coordination complexes, redox reactions, and other chemical transformations. The specific pathways and targets depend on the context of its application, such as its role as a ligand in coordination chemistry or its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,4,7,10-Tetrathiacyclododecane: A similar compound with sulfur atoms but lacking oxygen atoms.
1,4,7,10-Tetraoxacyclododecane: A compound with oxygen atoms but lacking sulfur atoms.
Uniqueness
1,10-Dioxa-4,5,6,7-tetrathiacyclododecane is unique due to the presence of both oxygen and sulfur atoms within its ring structure. This combination imparts distinct chemical properties and reactivity compared to compounds containing only oxygen or sulfur atoms. Its ability to participate in a wide range of chemical reactions and form various derivatives makes it a versatile compound for scientific research and industrial applications.
Eigenschaften
CAS-Nummer |
81328-04-3 |
|---|---|
Molekularformel |
C6H12O2S4 |
Molekulargewicht |
244.4 g/mol |
IUPAC-Name |
1,10-dioxa-4,5,6,7-tetrathiacyclododecane |
InChI |
InChI=1S/C6H12O2S4/c1-2-8-4-6-10-12-11-9-5-3-7-1/h1-6H2 |
InChI-Schlüssel |
ZOXMAPDVRFZEFL-UHFFFAOYSA-N |
Kanonische SMILES |
C1COCCSSSSCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[1-(4-Methylphenyl)butylidene]hydrazine-1-carbothioamide](/img/structure/B14424605.png)


![3,4,5-Triethoxy-N-[(2-ethoxyphenyl)carbamothioyl]benzamide](/img/structure/B14424620.png)

![N-[(4-Acetamidophenoxy)methyl]benzamide](/img/structure/B14424629.png)

![1,5,6a-Trimethyloctahydrocyclopenta[b]pyrrole](/img/structure/B14424638.png)
![[4-(2-Iodoethoxy)-3-methoxyphenyl]methanol](/img/structure/B14424663.png)

![3-Phenylpyrrolo[2,1-A]phthalazine](/img/structure/B14424665.png)


![N-Benzyl-N-[2-(2-cyanoethyl)cyclohex-1-en-1-yl]butanamide](/img/structure/B14424677.png)
